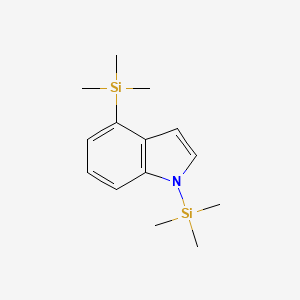
1,4-Bis(trimethylsilyl)-1H-indole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,4-Bis(trimethylsilyl)-1H-indole is an organosilicon compound characterized by the presence of two trimethylsilyl groups attached to the indole ring. This compound is of significant interest in organic chemistry due to its unique structural properties and reactivity. The trimethylsilyl groups confer increased stability and volatility, making it a valuable intermediate in various chemical syntheses.
准备方法
Synthetic Routes and Reaction Conditions: 1,4-Bis(trimethylsilyl)-1H-indole can be synthesized through several methods. One common approach involves the reaction of indole with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the trimethylsilyl groups. The product is then purified through distillation or recrystallization.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature and pressure, which are crucial for optimizing the synthesis process.
化学反应分析
Types of Reactions: 1,4-Bis(trimethylsilyl)-1H-indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can yield silyl-protected indole derivatives.
Substitution: The trimethylsilyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles like Grignard reagents or organolithium compounds are often employed.
Major Products: The major products formed from these reactions include various silyl-protected indole derivatives, which can be further functionalized for use in complex organic syntheses.
科学研究应用
1,4-Bis(trimethylsilyl)-1H-indole has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organosilicon compounds and as a protecting group for indole in multi-step organic syntheses.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the design of novel pharmaceuticals.
Industry: It is utilized in the production of advanced materials, such as silicon-based polymers and resins, due to its stability and reactivity.
作用机制
The mechanism by which 1,4-Bis(trimethylsilyl)-1H-indole exerts its effects is primarily through its ability to act as a silylating agent. The trimethylsilyl groups can protect reactive sites on the indole ring, allowing for selective reactions to occur. This protection is crucial in multi-step syntheses where specific functional groups need to be preserved until the final steps. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
相似化合物的比较
- 1,4-Bis(trimethylsilyl)-1,4-diaza-2,5-cyclohexadiene
- 1,4-Bis(trimethylsilyl)-1,3-butadiyne
- 1,4-Bis(trimethylsilyl)benzene
Comparison: 1,4-Bis(trimethylsilyl)-1H-indole is unique due to the presence of the indole ring, which imparts distinct electronic and steric properties compared to other similar compounds. For instance, 1,4-Bis(trimethylsilyl)-1,3-butadiyne is primarily used in polymer chemistry, while 1,4-Bis(trimethylsilyl)-1,4-diaza-2,5-cyclohexadiene is known for its strong reducing properties. The indole derivative’s versatility in both organic synthesis and potential biological applications sets it apart from these other compounds.
属性
CAS 编号 |
83188-11-8 |
|---|---|
分子式 |
C14H23NSi2 |
分子量 |
261.51 g/mol |
IUPAC 名称 |
trimethyl-(1-trimethylsilylindol-4-yl)silane |
InChI |
InChI=1S/C14H23NSi2/c1-16(2,3)14-9-7-8-13-12(14)10-11-15(13)17(4,5)6/h7-11H,1-6H3 |
InChI 键 |
YHNLXIZTRTWMSO-UHFFFAOYSA-N |
规范 SMILES |
C[Si](C)(C)C1=CC=CC2=C1C=CN2[Si](C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


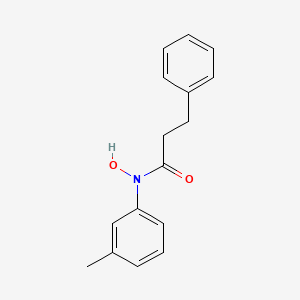
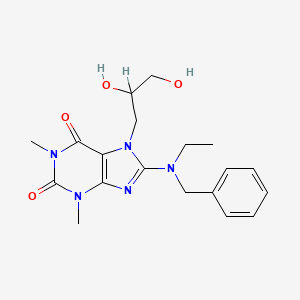
![5-Phenyl-1,2,3,4,5,6-hexahydrobenzimidazo[1,2-a]quinoline](/img/structure/B14432364.png)
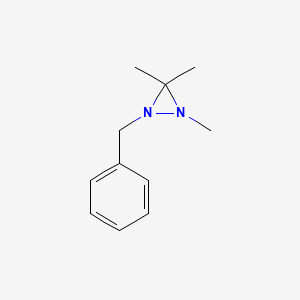
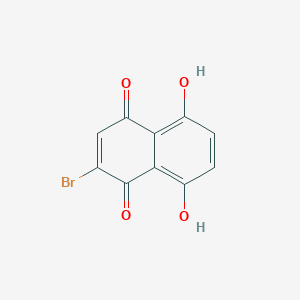
![1,3-Dioxane, 2-[2-(1,3-dithian-2-yl)ethyl]-](/img/structure/B14432378.png)
![Benzene, [(2-isothiocyanato-2-phenylethyl)seleno]-](/img/structure/B14432380.png)


![7,7-Dimethyl-4-phenyl-3-oxabicyclo[4.1.0]heptan-2-one](/img/structure/B14432392.png)
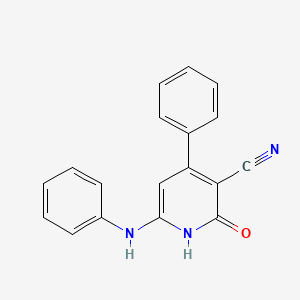
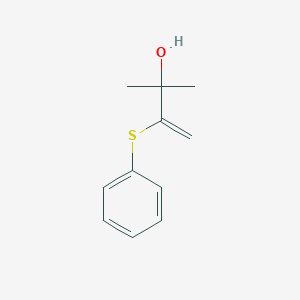
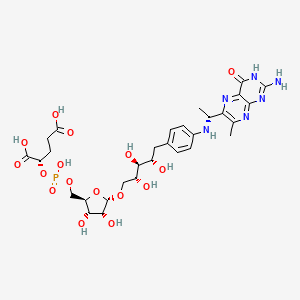
![N-(3'-Methyl[1,1'-biphenyl]-2-yl)thiourea](/img/structure/B14432432.png)
